

Technical Guide: Mass Spectrometric Characterization of 2-(3-Methoxypropoxy)phenylboronic Acid

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Compound of Interest

Compound Name:	2-(3-Methoxypropoxy)phenylboronic acid
CAS No.:	1122568-12-0
Cat. No.:	B1463809

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Executive Summary

This technical guide details the mass spectrometric (MS) analysis of **2-(3-Methoxypropoxy)phenylboronic acid**, a functionalized arylboronic acid intermediate often employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.

Characterizing this molecule presents distinct challenges due to the Lewis acidity of the boronic center and the amphiphilic nature of the 3-methoxypropoxy ether tail. This guide prioritizes Electrospray Ionization (ESI) in negative mode as the primary detection method, while addressing critical artifacts such as boroxine formation (dehydration trimers) and solvent-induced esterification.

Part 1: Molecular Architecture & MS Theory Structural Analysis & Ionization Physics

The analyte consists of a phenyl ring substituted at the ortho position with a 3-methoxypropoxy chain and a boronic acid group.

- Formula:
- Monoisotopic Mass (): 210.106 Da
- Exact Mass (): 209.110 Da

The Ortho-Effect: The oxygen atoms in the ortho-alkoxy chain can coordinate intramolecularly with the empty p-orbital of the boron atom. This coordination stabilizes the boronate anion, making Negative Ion Mode (ESI-) the most sensitive and chemically specific ionization method.

The Isotopic Fingerprint

Boron possesses a unique natural isotopic distribution that serves as a self-validating spectral signature.

- (19.9%):
- (80.1%):

Diagnostic Rule: Any genuine molecular ion or boron-containing fragment must exhibit this characteristic 1:4 intensity ratio between the M and M+1 peaks. Absence of this pattern indicates protodeboronation (loss of the boron group).

Part 2: Experimental Strategy (Methodology)

Solvent Systems & Sample Preparation

Boronic acids are prone to esterification with alcohol solvents (methanol/ethanol) in the ion source, creating pseudo-molecular ions

. To prevent this, aprotic polar solvents are required.

Recommended Protocol:

- Stock Solution: Dissolve 1 mg of analyte in Acetonitrile (MeCN) or DMSO.
- Working Solution: Dilute to 10 µg/mL using 50:50 MeCN:
containing 10 mM Ammonium Acetate.
 - Why Ammonium Acetate? It provides a buffered pH (~6.8) that facilitates the formation of the boronate anion
or the adduct
, preventing acid-catalyzed deboronation.

Instrumental Parameters (ESI Source)

- Polarity: Negative (ESI-)
- Capillary Voltage: 2.5 – 3.0 kV (Lower voltage reduces discharge on the ether tail).
- Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the ether linkage).
- Desolvation Temp: 350°C (High enough to desolvate the ether chain, but controlled to minimize boroxine formation).

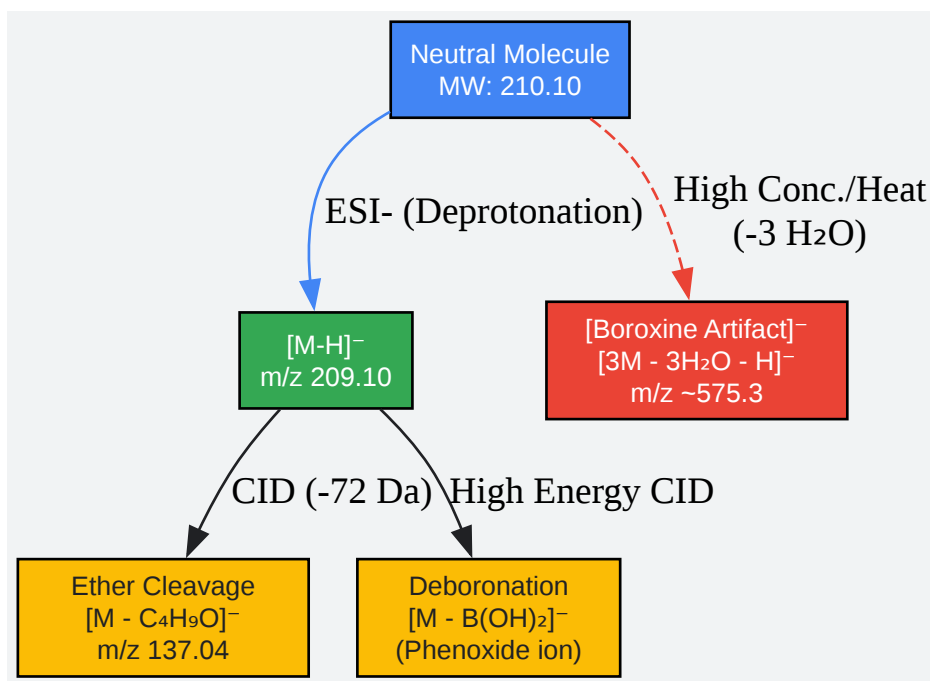
Part 3: Fragmentation & Spectral Interpretation[1] Primary Ionization Pathways

In negative mode, the molecule typically forms two distinct species:

- Deprotonated Monomer:
at
209.1 (based on
).
 - Boroxine Artifact: Under high source energy or concentration, three molecules dehydrate to form a cyclic trimer.

Fragmentation Logic (Graphviz Visualization)

The following diagram illustrates the competing pathways between clean ionization, artifact formation, and fragmentation.



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Caption: Ionization and fragmentation pathways. Green indicates the target analytical ion; Red indicates the common dehydration artifact.

Diagnostic Ion Table

The following table summarizes the theoretical

values (based on

) expected in an ESI- spectrum.

Ion Identity	Formula	Theoretical ()	Description
[M - H] ⁻		209.10	Parent Ion. Base peak in mild conditions.
[M + OAc] ⁻		269.12	Adduct formed in Ammonium Acetate buffer.
[M - H - H ₂ O] ⁻		191.09	In-source dehydration (Boroxine precursor).
Ether Cleavage		137.04	Loss of the methoxypropoxy tail (Neutral loss 72 Da).
Dimer [2M - H] ⁻		419.21	Non-covalent dimer, common at high concentrations.

Part 4: Quality Control & Impurity Profiling

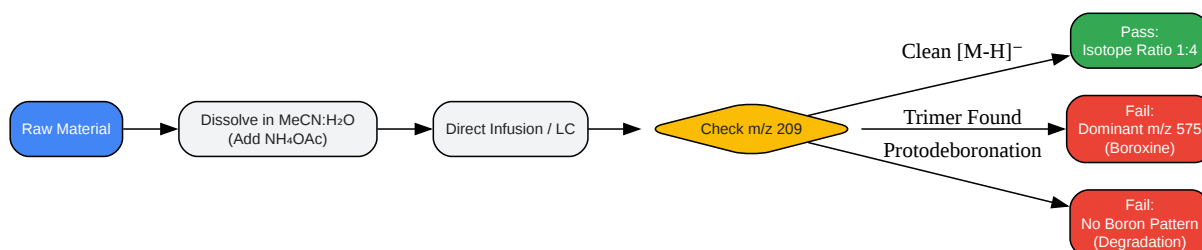
In drug development, this boronic acid is a raw material. The two critical impurities to screen for are:

- Protodeboronation Product (1-(3-methoxypropoxy)benzene):
 - Mechanism:[\[1\]](#)[\[2\]](#) Hydrolysis of the C-B bond.
 - Detection: This is neutral and will not ionize well in ESI-. Use APCI+ or GC-MS to detect the bare arene (MW ~166 Da).
- Boroxine (Trimer):
 - Detection: If the peak at

~575 is dominant even at low cone voltages, the solid sample may have polymerized during storage.

- Remediation: Add 5% water to the sample solvent to hydrolyze the boroxine back to the monomer before injection.

Automated QC Workflow



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Caption: Decision tree for rapid QC of boronic acid raw materials.

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